5-Chloro-2-(4-fluorophenyl)sulfanylbenzoic acid
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Overview
Description
5-Chloro-2-(4-fluorophenyl)sulfanylbenzoic acid: is an organic compound that features a benzoic acid core substituted with chloro, fluorophenyl, and sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-(4-fluorophenyl)sulfanylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro and fluorophenyl groups can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of dechlorinated products.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, 5-Chloro-2-(4-fluorophenyl)sulfanylbenzoic acid serves as a building block for the synthesis of more complex molecules. It is used in the preparation of various pharmaceuticals and agrochemicals .
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It can be used as a lead compound for the development of new drugs .
Medicine: In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. They may act as inhibitors of specific enzymes or receptors involved in disease pathways .
Industry: In the material science industry, this compound can be used in the synthesis of polymers and other advanced materials with specific properties .
Mechanism of Action
The mechanism of action of 5-Chloro-2-(4-fluorophenyl)sulfanylbenzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity and thereby exerting therapeutic effects. The pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of receptor signaling .
Comparison with Similar Compounds
2-Chloro-5-chlorosulfonyl-4-fluorobenzoic acid: This compound has similar structural features but with different substituents, leading to distinct chemical and biological properties.
5-Chloro-2-fluorophenylboronic acid: Another related compound used in Suzuki-Miyaura coupling reactions.
Uniqueness: 5-Chloro-2-(4-fluorophenyl)sulfanylbenzoic acid is unique due to the presence of both chloro and fluorophenyl groups, which can impart specific reactivity and biological activity.
Properties
IUPAC Name |
5-chloro-2-(4-fluorophenyl)sulfanylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO2S/c14-8-1-6-12(11(7-8)13(16)17)18-10-4-2-9(15)3-5-10/h1-7H,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMSAUSFYFJZIN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SC2=C(C=C(C=C2)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20547225 |
Source
|
Record name | 5-Chloro-2-[(4-fluorophenyl)sulfanyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20547225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54435-13-1 |
Source
|
Record name | 5-Chloro-2-[(4-fluorophenyl)sulfanyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20547225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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